molecular formula C13H16O4 B3187362 Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate CAS No. 14961-34-3

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate

Cat. No.: B3187362
CAS No.: 14961-34-3
M. Wt: 236.26 g/mol
InChI Key: SOUSURXUEVYGQC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C13H16O4. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group and an oxoethyl group attached to the benzoate structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme-catalyzed reactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of polymers, resins, and other materials with specific chemical properties.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s important to handle it with care and use appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate can be synthesized through the esterification of benzoic acid with this compound. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or aldehydes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halides or amines.

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The ethoxy and oxoethyl groups play a crucial role in modulating the reactivity and binding affinity of the compound towards its targets.

Comparison with Similar Compounds

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.

    Methyl benzoate: Contains a methyl group instead of an ethyl group, resulting in different physical and chemical properties.

    Benzyl benzoate: Features a benzyl group, which influences its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-12(14)9-10-7-5-6-8-11(10)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUSURXUEVYGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of homophthalic acid [(2-carboxyphenyl)acetic acid] (5 g, 28 mmol), ethanol (23 ml), toluene (12 ml) and concentrated sulphuric acid (0.5 ml) was heated at reflux, using a Dean-Stark apparatus to remove water formed during the reaction, for 6 hrs and then overnight. The mixture was cooled to 20° C., diluted with toluene (˜50 ml) and washed with saturated aqueous sodium hydrogen carbonate solution (˜50 ml). The aqueous layer was separated and extracted with more toluene (˜50 ml) and then the combined toluene washings were washed with saturated aqueous sodium chloride solution and then dried over magnesium sulphate and evaporated. The resulting yellow oil was purified by automated flash silica-gel column chromatography (using a Biotage SP4), eluting with 0-25% gradient of ethyl acetate in hexane (10 column volumes) and then with a 25-50% gradient of ethyl acetate in hexane (2 column volumes), to give ethyl 2-[2-(ethyloxy)-2-oxoethyl]benzoate (5.9 g) as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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